![molecular formula C8H6BrN3O B1383863 1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one CAS No. 1823966-44-4](/img/structure/B1383863.png)
1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolo[3,4-b]pyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of this compound involves several steps . The commercially available 5-bromo-1H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce the key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid . These reactions result in the formation of the pyrazolopyridine skeleton .Scientific Research Applications
Antiviral Activity
1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one derivatives have demonstrated potential antiviral properties. In a study by Attaby et al. (2006), derivatives of this compound showed activity against HSV1 and HAV-MBB, suggesting their potential in antiviral therapies (Attaby et al., 2006).
Photoreactions and Proton Transfer
Vetokhina et al. (2012) explored 2-(1H-pyrazol-5-yl)pyridines, related to this compound, and their ability to exhibit various photoreactions, including excited-state intramolecular and intermolecular proton transfers. This study highlights the compound's relevance in photochemical applications (Vetokhina et al., 2012).
Synthesis of New Polyheterocyclic Systems
Abdel‐Latif et al. (2019) utilized a derivative of this compound as a precursor for constructing new polyheterocyclic ring systems, showing its utility in the synthesis of complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Antibacterial and Antioxidant Properties
Variya et al. (2019) synthesized a series of novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, closely related to the compound , demonstrating antibacterial and antioxidant properties. This indicates the potential of such derivatives in therapeutic applications (Variya et al., 2019).
Potential in Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes using derivatives of 1H-pyrazolo[3,4-b]pyridines, demonstrating their potential as anticancer agents. This study highlights the compound's utility in developing new cancer treatments (Stepanenko et al., 2011).
Antitumor and Antimicrobial Activities
El-Borai et al. (2012) reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, showing significant antitumor and antimicrobial activities. This underscores the potential biomedical applications of the compound and its derivatives (El-Borai et al., 2012).
Mechanism of Action
This compound has been studied for its potential as a TRK inhibitor . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . This compound showed acceptable activity in inhibiting TRKA, with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPYGKOXXOLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



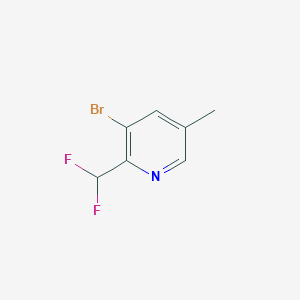
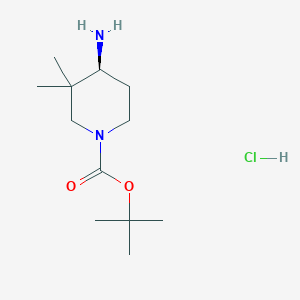

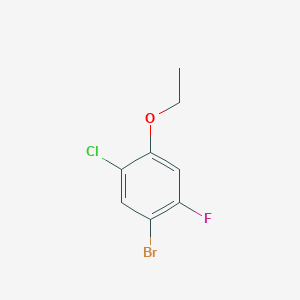
![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
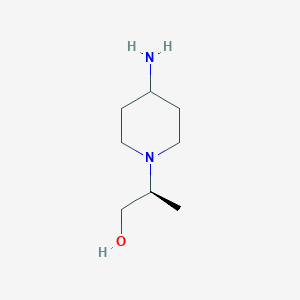
![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
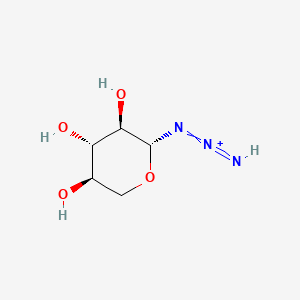
![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)